Pyranine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Intracellular pH Measurement

Pyranine is a versatile tool for measuring intracellular pH (acidity) in living cells. It exhibits a pH-dependent change in its fluorescence properties. At lower pH (more acidic), pyranine emits light at a shorter wavelength (blue), while at higher pH (more basic), its emission shifts to a longer wavelength (green). This property allows researchers to monitor changes in intracellular pH in real-time using fluorescence microscopy techniques [].

- Biocompatibility: Pyranine is relatively non-toxic to cells, making it suitable for studying live organisms [].

- Calibration: Pyranine requires careful calibration within the specific cellular environment to ensure accurate pH readings.

- Interference: Other cellular components can sometimes interfere with the fluorescence signal of pyranine, requiring proper controls.

Flow Analysis

Pyranine's fluorescent properties make it useful for flow cytometry, a technique used to analyze and sort individual cells based on their physical and chemical characteristics. By labeling cells with pyranine, researchers can distinguish different cell populations or track cellular processes involving changes in pH [].

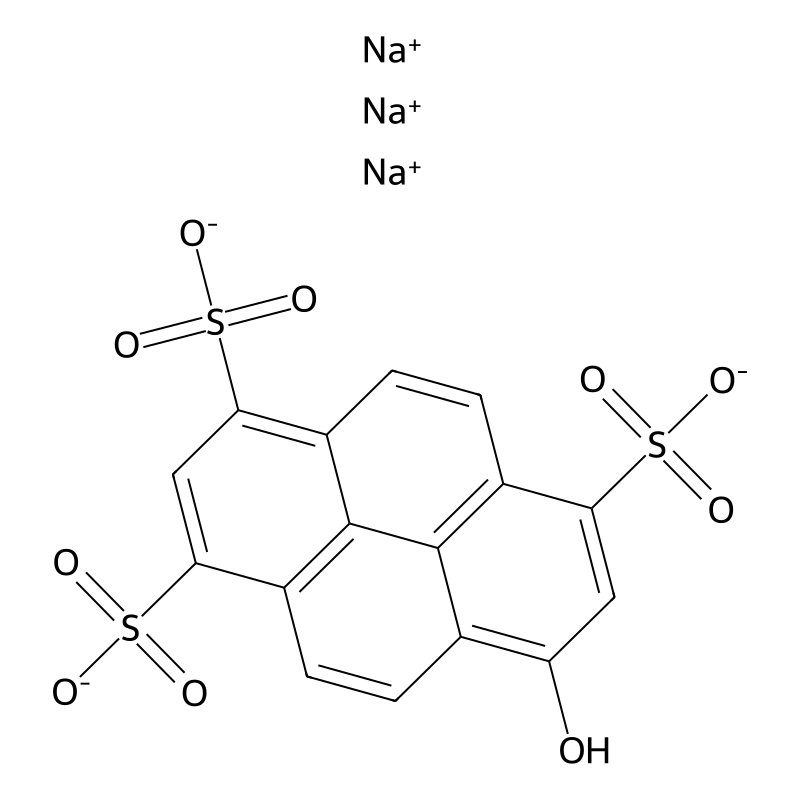

Pyranine, also known as 8-hydroxypyrene-1,3,6-trisulfonic acid, is a water-soluble fluorescent dye that belongs to the family of arylsulfonates. It is characterized by its strong fluorescence properties, which are highly sensitive to changes in pH. Pyranine appears as a yellow-green compound and is commonly used in various applications including biological staining, optical detection, and as a pH indicator. Its fluorescence is particularly notable in physiological pH ranges, making it an essential tool in biochemical and biophysical research .

In the excited state, pyranine exhibits a fast excited-state proton transfer (ESPT) process, which has been studied using time-resolved fluorescence techniques. This reaction can occur on a timescale of approximately 110 picoseconds and is influenced by the solvent environment . The dynamics of this proton transfer are crucial for understanding its behavior as a fluorescent probe.

Pyranine's biological activity is primarily linked to its role as a pH-sensitive fluorescent indicator. It is widely used in cellular studies to monitor intracellular pH changes due to its ability to provide real-time fluorescence readouts. The compound's pKa values vary depending on the medium, typically reported around 7.3 but influenced by factors such as ionic strength and the presence of other solutes . This variability can lead to artifacts in pH measurement if not properly accounted for.

Pyranine can be synthesized through a straightforward chemical reaction involving pyrenetetrasulfonic acid and sodium hydroxide. The synthesis typically occurs under reflux conditions, where the neutralization leads to the formation of the trisodium salt of pyranine. Upon cooling and adding sodium chloride to the solution, pyranine crystallizes out as yellow needles .

Pyranine has a wide range of applications due to its fluorescent properties:

- Biological Staining: Used for staining cells and tissues in microscopy.

- pH Indicator: Commonly employed in biochemical assays to monitor pH levels.

- Optical Detection: Utilized in various optical sensors for detecting changes in environmental conditions.

- Highlighters: Found in highlighter pens, where it provides bright yellow-green fluorescence under UV light .

Studies on pyranine have shown that its interactions with other molecules can significantly affect its fluorescence properties. For instance, the presence of salts can alter its apparent pKa value, leading to discrepancies in pH measurements. Additionally, pyranine interacts with various biological molecules, influencing its utility as a probe in complex biological systems . Research has also focused on its excited-state dynamics and how these affect its reactivity with other compounds during fluorescence measurements .

Pyranine shares similarities with several other fluorescent dyes and indicators. Here are some notable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fluorescein | Aryl derivative | Strong green fluorescence; used extensively in microscopy and flow cytometry. |

| Rhodamine B | Xanthene derivative | Exhibits high fluorescence quantum yield; often used in biological imaging. |

| 5-Carboxyfluorescein | Carboxylated fluorescein | Useful for labeling proteins; sensitive to environmental conditions. |

| 2-Aminopyridine | Amino derivative | Used for sensing applications; shows different reactivity compared to pyranine. |

Pyranine's uniqueness lies in its specific sensitivity to pH changes within physiological ranges and its rapid excited-state proton transfer dynamics, which distinguish it from other fluorescent probes that may not exhibit such pronounced pH-dependent behavior or fast kinetics .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2191 of 2273 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

1,3,6-Pyrenetrisulfonic acid, 8-hydroxy-, sodium salt (1:3): ACTIVE

Dates

2: Jafarirad S, Hammami Torghabe E, Rasta SH, Salehi R. A novel non-invasive strategy for low-level laser-induced cancer therapy by using new Ag/ZnO and Nd/ZnO functionalized reduced graphene oxide nanocomposites. Artif Cells Nanomed Biotechnol. 2018 May 15:1-17. doi: 10.1080/21691401.2018.1470523. [Epub ahead of print] PubMed PMID: 29764213.

3: Chaikitmongkol V, Khunsongkiet P, Patikulsila D, Ratanasukon M, Watanachai N, Jumroendararasame C, Mayerle CB, Han IC, Chen CJ, Winaikosol P, Dejkriengkraikul C, Choovuthayakorn J, Kunavisarut P, Bressler NM. Color Fundus Photography, Optical Coherence Tomography, and Fluorescein Angiography in Diagnosing Polypoidal Choroidal Vasculopathy. Am J Ophthalmol. 2018 May 10. pii: S0002-9394(18)30215-0. doi: 10.1016/j.ajo.2018.05.005. [Epub ahead of print] PubMed PMID: 29753852.

4: Stilgenbauer S, Leblond V, Foà R, Böttcher S, Ilhan O, Knauf W, Mikuskova E, Renner C, Tausch E, Woszczyk D, Gresko E, Lundberg L, Moore T, Morris T, Robson S, Bosch F. Obinutuzumab plus bendamustine in previously untreated patients with CLL: a subgroup analysis of the GREEN study. Leukemia. 2018 Apr 27. doi: 10.1038/s41375-018-0146-5. [Epub ahead of print] PubMed PMID: 29749403.

5: Bolhari B, Pourhajibagher M, Bazarjani F, Chiniforush N, Rad MR, Pirmoazen S, Bahador A. Ex vivo assessment of synergic effect of chlorhexidine for enhancing antimicrobial photodynamic therapy efficiency on expression patterns of biofilm-associated genes of Enterococcus faecalis. Photodiagnosis Photodyn Ther. 2018 Apr 27. pii: S1572-1000(17)30558-6. doi: 10.1016/j.pdpdt.2018.04.019. [Epub ahead of print] PubMed PMID: 29709604.

6: Chiochetta M, Ferreira EJ, Moreira ITDS, Avila RCS, Oliveira AA, Busnello FM, Braganhol E, Barschak AG. Green Juice in Human Metabolism: A Randomized Trial. J Am Coll Nutr. 2018 Apr 27:1-7. doi: 10.1080/07315724.2018.1457458. [Epub ahead of print] PubMed PMID: 29702027.

7: Kornblum N, Zhao F, Manola J, Klein P, Ramaswamy B, Brufsky A, Stella PJ, Burnette B, Telli M, Makower DF, Cheema P, Truica CI, Wolff AC, Soori GS, Haley B, Wassenaar TR, Goldstein LJ, Miller KD, Sparano JA. Randomized Phase II Trial of Fulvestrant Plus Everolimus or Placebo in Postmenopausal Women With Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Metastatic Breast Cancer Resistant to Aromatase Inhibitor Therapy: Results of PrE0102. J Clin Oncol. 2018 Apr 17:JCO2017769331. doi: 10.1200/JCO.2017.76.9331. [Epub ahead of print] PubMed PMID: 29664714.

8: Forouzan F, Jalali MA, Ziaaddini M, Hashemi Rad H. Effect of Cold Storage on Biological Traits of Psix saccharicola (Hymenoptera: Platygastridae), an Egg Parasitoid of Acrosternum arabicum (Hemiptera: Pentatomidae). J Econ Entomol. 2018 Apr 5. doi: 10.1093/jee/toy087. [Epub ahead of print] PubMed PMID: 29659907.

9: Hellmann MD, Ciuleanu TE, Pluzanski A, Lee JS, Otterson GA, Audigier-Valette C, Minenza E, Linardou H, Burgers S, Salman P, Borghaei H, Ramalingam SS, Brahmer J, Reck M, O'Byrne KJ, Geese WJ, Green G, Chang H, Szustakowski J, Bhagavatheeswaran P, Healey D, Fu Y, Nathan F, Paz-Ares L. Nivolumab plus Ipilimumab in Lung Cancer with a High Tumor Mutational Burden. N Engl J Med. 2018 Apr 16. doi: 10.1056/NEJMoa1801946. [Epub ahead of print] PubMed PMID: 29658845.

10: Groves EM, Bhatt DL, Steg PG, Deliargyris EN, Stone GW, Gibson CM, Hamm CW, Mahaffey KW, White HD, Angiolillo D, Prats J, Harrington RA, Price MJ. Incidence, Predictors, and Outcomes of Acquired Thrombocytopenia After Percutaneous Coronary Intervention: A Pooled, Patient-Level Analysis of the CHAMPION Trials (Cangrelor Versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition). Circ Cardiovasc Interv. 2018 Apr;11(4):e005635. doi: 10.1161/CIRCINTERVENTIONS.117.005635. PubMed PMID: 29632238.

11: Zhang XM, An DQ, Guo LL, Yang NH, Zhang H. Identification and screening of active components from Ziziphora clinopodioides Lam. in regulating autophagy. Nat Prod Res. 2018 Apr 3:1-5. doi: 10.1080/14786419.2018.1452002. [Epub ahead of print] PubMed PMID: 29614870.

12: Matsubara S, Tamiaki H. Synthesis and Self-Aggregation of π-Expanded Chlorophyll Derivatives to Construct Light-Harvesting Antenna Models. J Org Chem. 2018 Apr 20;83(8):4355-4364. doi: 10.1021/acs.joc.7b03212. Epub 2018 Apr 5. PubMed PMID: 29607645.

13: Yang JC, Wu SC, Chiang MH, Lin WC, Hsieh CH. Intraoperative identification and definition of "functional" lymphatic collecting vessels for supermicrosurgical lymphatico-venous anastomosis in treating lymphedema patients. J Surg Oncol. 2018 Mar 30. doi: 10.1002/jso.25014. [Epub ahead of print] PubMed PMID: 29601634.

14: Zuo Y, Yang N, Huang X, Hu C, Su Z. Mechanism and Origins of Stereoinduction in an Asymmetric Friedel-Crafts Alkylation Reaction of Chalcone Catalyzed by Chiral N, N'-Dioxide-Sc(III) Complex. J Org Chem. 2018 Apr 20;83(8):4628-4640. doi: 10.1021/acs.joc.8b00387. Epub 2018 Apr 11. PubMed PMID: 29601193.

15: Deng T, Wu L, Gao JM, Zhou B, Zhang YL, Wu WN, Tang ZH, Jiang WC, Huang WL. Occurrence and health risk assessment of organotins in waterworks and the source water of the Three Gorges Reservoir Region, China. Environ Sci Pollut Res Int. 2018 Mar 18. doi: 10.1007/s11356-018-1704-0. [Epub ahead of print] PubMed PMID: 29552717.

16: Hong AR, Kim Y, Lee TS, Kim S, Lee K, Kim G, Jang HS. Intense Red-Emitting Upconversion Nanophosphors (800 nm-Driven) with a Core/Double-Shell Structure for Dual-Modal Upconversion Luminescence and Magnetic Resonance in Vivo Imaging Applications. ACS Appl Mater Interfaces. 2018 Apr 18;10(15):12331-12340. doi: 10.1021/acsami.7b18078. Epub 2018 Apr 4. PubMed PMID: 29546978.

17: Kranthiraja K, Aryal UK, Sree VG, Gunasekar K, Lee C, Kim M, Kim BJ, Song M, Jin SH. Efficient Approach for Improving the Performance of Nonhalogenated Green Solvent-Processed Polymer Solar Cells via Ternary-Blend Strategy. ACS Appl Mater Interfaces. 2018 Apr 25;10(16):13748-13756. doi: 10.1021/acsami.7b19548. Epub 2018 Apr 10. PubMed PMID: 29536724.

18: Jackson DJ, Bacharier LB, Mauger DT, Boehmer S, Beigelman A, Chmiel JF, Fitzpatrick AM, Gaffin JM, Morgan WJ, Peters SP, Phipatanakul W, Sheehan WJ, Cabana MD, Holguin F, Martinez FD, Pongracic JA, Baxi SN, Benson M, Blake K, Covar R, Gentile DA, Israel E, Krishnan JA, Kumar HV, Lang JE, Lazarus SC, Lima JJ, Long D, Ly N, Marbin J, Moy JN, Myers RE, Olin JT, Raissy HH, Robison RG, Ross K, Sorkness CA, Lemanske RF Jr.; National Heart, Lung, and Blood Institute AsthmaNet. Quintupling Inhaled Glucocorticoids to Prevent Childhood Asthma Exacerbations. N Engl J Med. 2018 Mar 8;378(10):891-901. doi: 10.1056/NEJMoa1710988. Epub 2018 Mar 3. PubMed PMID: 29504498.

19: Liang J, Gong FQ, Sun HM. Simultaneous Separation of Eight Lignans in Forsythia suspensa by β-Cyclodextrin-Modified Capillary Zone Electrophoresis. Molecules. 2018 Feb 26;23(3). pii: E514. doi: 10.3390/molecules23030514. PubMed PMID: 29495375.

20: Fito J, Tefera N, Kloos H, Van Hulle SWH. Anaerobic treatment of blended sugar industry and ethanol distillery wastewater through biphasic high rate reactor. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2018 Mar 1:1-10. doi: 10.1080/10934529.2018.1438826. [Epub ahead of print] PubMed PMID: 29494313.